molecular formula C21H22N4O7S B2948350 N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE CAS No. 300818-52-4

N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE

Cat. No.: B2948350
CAS No.: 300818-52-4
M. Wt: 474.49
InChI Key: ARJOETYZCVXCCV-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl}-2,4-Dimethoxybenzamide is a sulfonamide-based compound featuring a 2,6-dimethoxy-substituted pyrimidine ring linked via a sulfamoyl group to a phenyl moiety. The benzamide group at the terminal end contains methoxy substituents at positions 2 and 4.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7S/c1-29-14-7-10-16(17(11-14)30-2)20(26)22-13-5-8-15(9-6-13)33(27,28)25-18-12-19(31-3)24-21(23-18)32-4/h5-12H,1-4H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOETYZCVXCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Methoxybenzamide: The final step involves coupling the sulfonamide-pyrimidine intermediate with 2,4-dimethoxybenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved include inhibition of inflammatory mediators and modulation of cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The table below summarizes structural differences and inferred properties of the target compound and its analogues:

Compound Name / Source Pyrimidine Substituents Benzamide Substituents Key Structural Differences Potential Implications Evidence ID
Target Compound 2,6-Dimethoxy at position 4 2,4-Dimethoxy Reference structure for comparison. High polarity due to methoxy groups; potential solubility advantages.
N-{4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl}-... () 2,6-Dimethyl at position 4 Thienopyrimidine-ethyl-sulfanyl Methyl groups replace methoxy; benzamide replaced with thienopyrimidine-ethyl chain. Reduced polarity; possible enhanced metabolic stability but lower solubility.
N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Fluorobenzamide () 4,6-Dimethyl at position 2 4-Fluoro Pyrimidine substituents shifted to positions 2,4,6; fluorinated benzamide. Increased electronegativity; improved membrane permeability.
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(5-Methyl-Isoxazol-3-yl)Sulfamoyl)Phenyl)Pentanamide () Isoxazole (5-methyl) heterocycle 1,3-Dioxoisoindolin-2-yl Pyrimidine replaced with isoxazole; bulky isoindolinone group. Altered target specificity (e.g., isoxazole as a bioisostere).
N-[4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl]-2-(4-Propanoylphenoxy)Acetamide () 2,6-Dimethyl at position 4 Propanoylphenoxy Ether linkage and ketone in benzamide side chain. Modified pharmacokinetics (e.g., prolonged half-life).
4-Nitro-N-((4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Carbamoyl)Selenoyl Benzamide () Pyrimidin-2-yl Nitro-selenoyl Selenium replaces oxygen; nitro group introduced. Enhanced antioxidant activity; potential toxicity concerns.

Detailed Analysis of Substituent Effects

a. Pyrimidine Modifications
  • Methoxy vs.
  • Positional Isomerism : Shifting substituents from pyrimidine position 4 (target compound) to 2 () alters electronic distribution, which may affect binding to targets like kinases or sulfonamide-sensitive enzymes .
b. Benzamide Variations
  • Methoxy vs. Halogen/Fluorine : The 2,4-dimethoxy benzamide (target) offers electron-donating effects, while fluorinated analogues () provide electron-withdrawing properties, influencing hydrogen-bonding capacity and target affinity .
c. Heterocycle Replacements
  • Pyrimidine vs. Isoxazole/Thiazole : Replacing pyrimidine with isoxazole () or thiazole alters heterocycle aromaticity and hydrogen-bonding patterns, redirecting activity toward different biological targets (e.g., COX inhibitors for isoxazoles) .

Pharmacological and Physicochemical Inference

For example:

  • Methoxy-Rich Analogues : Likely prioritize solubility for oral bioavailability, critical for systemic agents.
  • Fluorinated Analogues : May enhance blood-brain barrier penetration, useful in CNS-targeted therapies .
  • Selenium Derivatives : Could exhibit antioxidant properties but require toxicity profiling .

Biological Activity

N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,4-dimethoxybenzamide is a complex organic compound with a structure that suggests potential biological activity. This compound incorporates both sulfamoyl and dimethoxy groups, which are known to influence its pharmacological properties. Research into its biological activity focuses on its potential as an enzyme inhibitor and its applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented with the following chemical structure:

  • Chemical Formula : C17H19N5O5S
  • Molecular Weight : 393.48 g/mol

Structural Features

  • Dimethoxypyrimidine moiety : This component is linked to a sulfamoyl group, which is characteristic of many biologically active compounds.
  • Benzamide core : The presence of the benzamide structure often correlates with significant interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to the active sites of enzymes, it can block their function, leading to altered metabolic processes.
  • Modulation of Cellular Signaling : The compound may interfere with signaling pathways, affecting cell proliferation and survival.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The findings suggest that it exhibits promising activity:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)0.50
HeLa (Cervical)0.75
A2780 (Ovarian)1.00

These values indicate that this compound has significant cytotoxic effects on cancer cells.

Case Studies

  • Study on Anticancer Activity :
    • A study assessed the compound's effect on MCF-7 and A2780 cells, revealing that it inhibited cell growth significantly at low concentrations (IC50 values ranging from 0.50 to 1.00 μM). The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Enzyme Targeting Research :
    • Research indicated that the compound selectively inhibited certain kinases involved in cancer progression. This selectivity suggests potential for targeted therapies in oncology.

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